Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate

Description

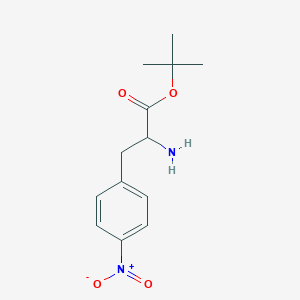

Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate is a chiral organic compound characterized by a tert-butyl ester group, an amino moiety at the α-position, and a 4-nitrophenyl substituent at the β-position. The tert-butyl group enhances steric protection of the ester functionality, improving stability during synthetic processes.

Crystallographic studies on similar compounds, such as (S)-2-amino-3-(4-nitrophenyl)propanoate monohydrate, reveal planar arrangements of the nitro group and hydrogen-bonding networks involving the amino and carboxylate groups, which may extrapolate to the tert-butyl derivative’s solid-state behavior . This compound is primarily utilized in peptide synthesis and as a precursor for bioactive molecules, leveraging its modular structure for derivatization.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-amino-3-(4-nitrophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(16)11(14)8-9-4-6-10(7-5-9)15(17)18/h4-7,11H,8,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFXHVZZCTZMYSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-3-(4-nitrophenyl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acrylate, 4-nitrobenzaldehyde, and ammonia.

Step 1 - Aldol Condensation: The first step involves the aldol condensation of tert-butyl acrylate with 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. This reaction forms an intermediate β-hydroxy ester.

Step 2 - Reduction: The β-hydroxy ester is then reduced using a reducing agent like sodium borohydride to form the corresponding β-amino ester.

Step 3 - Esterification: The final step involves the esterification of the β-amino ester with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Alkyl halides, base (e.g., sodium hydroxide).

Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

Reduction: 2-amino-3-(4-aminophenyl)propanoate.

Substitution: Various substituted amino derivatives.

Hydrolysis: 2-amino-3-(4-nitrophenyl)propanoic acid.

Scientific Research Applications

Synthesis Techniques

Recent studies have highlighted various synthetic routes to obtain this compound, including:

- Heck-Matsuda Reactions : These reactions allow for the introduction of functional groups to the amino acid backbone, enhancing its utility in creating fluorescent analogs .

- Arenediazonium Salt Methodology : This approach facilitates the functionalization of the amino acid side chains, enabling the synthesis of diverse derivatives that can be used in drug development .

Medicinal Chemistry

Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate has been explored for its potential as a precursor in the synthesis of biologically active compounds. Its structural features make it suitable for:

- Drug Development : Compounds derived from this amino acid have shown promise as inhibitors in various biological pathways, including those involved in cancer and neurodegenerative diseases. For instance, modifications of the nitrophenyl group can enhance binding affinity to target proteins .

- Fluorescent Probes : The incorporation of fluorescent tags into the structure allows for applications in imaging techniques, aiding in biological research and diagnostics .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Peptide Synthesis : It can be utilized in the synthesis of peptides through coupling reactions, which are crucial for developing peptide-based therapeutics .

- Functional Group Transformations : The presence of both amino and nitro groups allows for further chemical modifications, enabling the creation of complex molecules with specific properties tailored for research applications .

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The compound may also act as a prodrug, releasing active metabolites upon enzymatic hydrolysis.

Comparison with Similar Compounds

Key Observations:

Substituent Electronic Effects: The 4-nitro group (electron-withdrawing) in the target compound increases electrophilicity at the aromatic ring, facilitating reduction reactions (e.g., to 4-aminophenyl derivatives) . In contrast, the 4-methyl group (electron-donating) in tert-butyl (2S)-2-amino-3-(4-methylphenyl)propanoate enhances lipophilicity, favoring membrane permeability in drug candidates .

Steric and Solubility Profiles: The tert-butyl ester in the target compound confers superior steric protection compared to the methyl ester in (S)-methyl 2-amino-3-(4-nitrophenyl)propanoate, reducing unintended hydrolysis during synthesis . However, the free carboxylic acid in 4-nitro-DL-phenylalanine exhibits higher aqueous solubility but lower stability in acidic conditions .

Chirality and Applications :

- Enantiomerically pure derivatives like H-Tyr-OtBu (S-configuration) are critical for peptide synthesis, whereas racemic mixtures (e.g., 4-nitro-DL-phenylalanine) require resolution steps for pharmaceutical use .

Pharmacological and Industrial Relevance

- The tert-butyl ester’s stability makes it preferable over methyl esters in multi-step syntheses requiring harsh conditions .

- Derivatives with polar groups (e.g., 4-OH in H-Tyr-OtBu) are prioritized for water-soluble drug formulations, while nitro-containing analogs serve as precursors for antibiotics or kinase inhibitors .

Biological Activity

Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant research findings and data.

This compound has a molecular formula of and features a tert-butyl ester group, an amino group, and a nitrophenyl substituent. The presence of the nitrophenyl group is particularly noteworthy as it can undergo reduction to form an amino group, which enhances the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst. This transformation allows the compound to engage with enzymes or receptors in biological systems.

- Nucleophilic Substitution : The amino group can participate in nucleophilic substitution reactions with electrophiles, which may lead to the formation of more complex derivatives.

- Hydrolysis : The ester functionality can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid, which may have distinct biological properties.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may serve as an intermediate in the synthesis of pharmaceuticals with potential anticancer effects. Its structure allows for modifications that could enhance efficacy against cancer cells .

- Anti-inflammatory Activity : Compounds with similar structures often show anti-inflammatory effects, making this compound a candidate for further exploration in inflammatory disease models.

- Neuroprotective Effects : Some studies have indicated that related compounds activate neuroprotective pathways, which could be relevant for developing treatments for neurodegenerative diseases .

Case Studies and Research Findings

- Synthesis and Evaluation : A study demonstrated the synthesis of derivatives of 4-nitrophenylalanine using this compound as a precursor. This research highlighted the efficiency of various reducing agents in converting nitro groups to amino groups, yielding high-purity products suitable for biological testing .

- Fluorescence Studies : Research involving fluorescent α-amino acids derived from similar structures showed that modifications at the nitrophenyl position could impact fluorescence properties, suggesting potential applications in bioimaging and tracking biological processes .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that variations in substituents on the aromatic ring significantly affect biological activity. For instance, compounds lacking electron-withdrawing groups exhibited reduced interaction with target proteins, emphasizing the importance of the nitrophenyl moiety in enhancing biological activity .

Comparative Analysis

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Amino acid backbone with nitrophenyl group | Potential for anticancer and anti-inflammatory activity |

| Tert-butyl 2-amino-3-(4-aminophenyl)propanoate | Similar structure but with an amino group | Lacks nitro group; different reactivity profile |

| Tert-butyl 3-(4-methoxyphenyl)propanoate | Contains methoxy substituent | Varying electronic properties affecting activity |

Q & A

Q. Key Considerations :

- Use of protecting groups (e.g., tert-butoxycarbonyl, Cbz) to prevent unwanted side reactions.

- Purification via column chromatography or recrystallization to isolate the nitro-substituted product.

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, CDCl₃): Peaks for tert-butyl (~1.4 ppm, singlet), aromatic protons (~7.5–8.2 ppm for nitrophenyl), and amino protons (~1.5–2.5 ppm, broad) .

- ¹³C NMR : Confirms ester carbonyl (~170 ppm) and nitrophenyl carbons .

- Infrared Spectroscopy (IR) : Stretches for ester C=O (~1740 cm⁻¹), nitro group (~1520 cm⁻¹), and NH₂ (~3350 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight .

- X-ray Crystallography : Resolves absolute stereochemistry (e.g., R-factor = 0.043 for a related compound) .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Answer:

- Cross-validation with X-ray crystallography : Single-crystal analysis provides unambiguous bond lengths and angles, resolving discrepancies in NMR assignments. For example, a study on (S)-2-amino-3-(4-nitrophenyl)propanoate monohydrate confirmed spatial orientation using SHELXL refinement .

- Computational modeling : Compare experimental NMR shifts with Density Functional Theory (DFT)-calculated values to identify outliers (e.g., deviations >0.5 ppm suggest misassignment) .

- Orthogonal techniques : Use IR to confirm functional groups and elemental analysis to verify stoichiometry.

Advanced: How to optimize reaction yields when introducing the nitro group?

Answer:

Experimental Design Factors :

Q. Case Study :

- A 72% yield of 3-(4-nitrophenyl)propanoate was achieved using acetyl protection and slow addition of nitration reagents at 0°C .

Basic: What are the recommended storage conditions to ensure stability?

Answer:

- Storage : Inert atmosphere (argon or nitrogen), desiccated at –20°C to prevent hydrolysis of the ester group .

- Handling : Avoid prolonged exposure to light, as nitro groups may undergo photodegradation .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Answer:

- Modification sites :

- Nitro group : Reduce to amine for polarity adjustment.

- Amino group : Introduce acyl or sulfonyl substituents to modulate bioavailability .

- Methodology :

- Use Suzuki coupling to replace nitrophenyl with heteroaromatic groups.

- Evaluate bioactivity via in vitro assays (e.g., enzyme inhibition) .

Q. Example :

- Methyl 2-methyl-2-(2-nitrophenyl)propanoate derivatives showed anti-inflammatory activity (IC₅₀ = 3.2 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.